What is the molecular weight and structure of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine
What is the molecular weight and structure of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. Despite the current absence of this specific molecule in major chemical databases, this guide, grounded in established chemical principles and data from closely related analogues, delineates its physicochemical properties, molecular structure, a plausible synthetic route, and potential pharmacological applications. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for esters and amides, offering enhanced metabolic stability and serving as a key pharmacophore in a variety of therapeutic agents.[1] This document aims to provide researchers and drug development professionals with a foundational understanding of this compound, thereby facilitating further investigation into its potential as a novel therapeutic agent.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884, this scaffold has garnered considerable attention in medicinal chemistry over the last few decades.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The metabolic stability and the ability of the 1,2,4-oxadiazole ring to act as a bioisostere for amide and ester functionalities make it a valuable moiety in the design of novel drug candidates.
This guide focuses on the N-methylated derivative of (5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a compound that combines the established pharmacological relevance of the 1,2,4-oxadiazole core with a secondary amine functionality, a common feature in many centrally active and peripherally active drugs.
Physicochemical Properties and Molecular Structure
While a specific entry for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is not currently available in public chemical databases, its properties can be reliably inferred from its constituent parts and data from its unmethylated analogue, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.
Molecular Data
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃O | Inferred |
| Molecular Weight | 127.14 g/mol | Inferred |
| Canonical SMILES | CNCc1noc(C)n1 | Inferred |
| InChI Key | Inferred, based on structure | Inferred |
Chemical Structure
The structure of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine consists of a central 1,2,4-oxadiazole ring substituted at the 3-position with a methylaminomethyl group (-CH₂NHCH₃) and at the 5-position with a methyl group (-CH₃).
Caption: 2D Structure of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine.
Proposed Synthesis Protocol
A plausible and efficient synthesis of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can be achieved through a two-step process starting from the readily available (5-methyl-1,2,4-oxadiazol-3-yl)methanamine. This involves the formation of the 1,2,4-oxadiazole ring followed by N-methylation.
Step 1: Synthesis of (5-methyl-1,2,4-oxadiazol-3-yl)methanamine
The synthesis of the 1,2,4-oxadiazole ring can be accomplished by the cyclization of an O-acyl amidoxime intermediate. A common and effective method involves the reaction of an amidoxime with a carboxylic acid derivative.
Protocol:
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Amidoxime Formation: Acetamidoxime can be prepared from acetonitrile and hydroxylamine.
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Acylation and Cyclization: The acetamidoxime is then reacted with an activated form of N-Boc-glycine, such as an acid chloride or in the presence of a coupling agent like carbonyldiimidazole (CDI). The resulting O-acyl amidoxime undergoes thermal or base-catalyzed cyclodehydration to form the 3-(N-Boc-aminomethyl)-5-methyl-1,2,4-oxadiazole.
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Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield (5-methyl-1,2,4-oxadiazol-3-yl)methanamine.
Step 2: N-methylation via Reductive Amination
Reductive amination is a highly efficient and selective method for the N-methylation of primary amines.
Protocol:
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Reaction Setup: To a solution of (5-methyl-1,2,4-oxadiazol-3-yl)methanamine in a suitable solvent (e.g., methanol or dichloromethane), add one equivalent of formaldehyde (as an aqueous solution or paraformaldehyde).
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Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Acetic acid can be used as a catalyst.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine.
Caption: Proposed synthetic workflow for the target compound.
Potential Applications in Drug Discovery
The structural features of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine suggest its potential utility in several areas of drug discovery. The 1,2,4-oxadiazole ring is present in a number of compounds with diverse pharmacological activities.
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Muscarinic Receptor Agonism: Derivatives of 1,2,4-oxadiazole have been identified as highly potent and efficacious agonists for cortical muscarinic receptors, which are targets for the treatment of Alzheimer's disease and other cognitive disorders.[2]
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Antiparasitic Activity: The 1,2,4-oxadiazole scaffold has been investigated for its antileishmanial activity, with some derivatives showing promising efficacy against Leishmania infantum.[3]
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Anticancer Properties: Numerous 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, demonstrating the potential of this heterocycle as a scaffold for the development of new oncology drugs.[1]
The N-methylaminomethyl substituent in the target molecule is a common pharmacophore that can modulate receptor binding, cell permeability, and pharmacokinetic properties. The specific combination of this side chain with the 5-methyl-1,2,4-oxadiazol-3-yl core warrants investigation into its pharmacological profile.
Caption: Potential mechanism of action for the target compound.
Conclusion
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine represents a promising, yet underexplored, small molecule with potential applications in drug discovery. This technical guide has provided a theoretical framework for its physicochemical properties, structure, and synthesis. The established biological activities of related 1,2,4-oxadiazole derivatives suggest that this compound is a worthwhile candidate for further synthesis and pharmacological evaluation. The protocols and insights presented herein are intended to serve as a valuable resource for researchers embarking on the investigation of this and other novel heterocyclic compounds.
References
-
Street, L. J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available at: [Link]
- Kaur, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indo Global Journal of Pharmaceutical Sciences.
-
Rajwant, K., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
-
Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences. Available at: [Link]
- Myers, A. (n.d.).
-
Fokin, A. A., & Gunic, E. F. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Popowycz, F., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Available at: [Link]
- El-Sayed, W. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
-
Pinheiro, M. P., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Shimoga, G., et al. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank. Available at: [Link]
- Kratky, M., et al. (2021).
- Abd Alrazzak, N. (2017).
-
Kilic-Kurt, Z. (2020). Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Kilic-Kurt, Z. (2020). Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies. DergiPark. Available at: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
